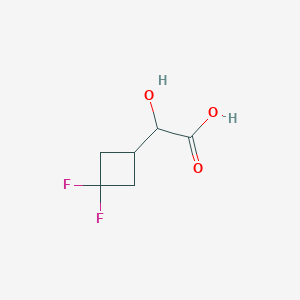

2-(3,3-Difluorocyclobutyl)-2-hydroxyaceticacid

Description

2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid is a fluorinated cyclobutane derivative characterized by a hydroxyacetic acid backbone substituted with a 3,3-difluorocyclobutyl group. For example, (2S)-2-amino-2-(3,3-difluorocyclobutyl)acetic acid hydrochloride (CAS: 2227197-61-5) is a related intermediate used in pharmaceutical synthesis, with molecular formula C₆H₁₀ClF₂NO₂ and molecular weight 201.60 g/mol .

Properties

Molecular Formula |

C6H8F2O3 |

|---|---|

Molecular Weight |

166.12 g/mol |

IUPAC Name |

2-(3,3-difluorocyclobutyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C6H8F2O3/c7-6(8)1-3(2-6)4(9)5(10)11/h3-4,9H,1-2H2,(H,10,11) |

InChI Key |

HABUBFUFRNCVKG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic Acid

General Synthetic Strategy

The synthesis of 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid typically involves two key steps:

- Introduction of the 3,3-difluorocyclobutyl moiety onto an acetic acid derivative.

- Functionalization of the alpha position of acetic acid to introduce the hydroxy group, forming the hydroxyacetic acid structure.

Starting Materials and Key Intermediates

- 3,3-Difluorocyclobutylacetic acid or its derivatives are commonly used as precursors.

- Glycolic acid (2-hydroxyacetic acid) or its derivatives serve as the hydroxyacetic acid source.

- Fluorinating agents or difluorocyclobutyl building blocks are employed to introduce the difluorocyclobutyl ring.

Specific Preparation Routes

Direct Coupling of 3,3-Difluorocyclobutylacetic Acid with Hydroxy Functionality

One approach involves starting from 2-(3,3-difluorocyclobutyl)acetic acid, which can be synthesized via fluorination of cyclobutylacetic acid derivatives or through cyclobutyl ring construction with fluorinated building blocks. Subsequently, hydroxylation at the alpha carbon adjacent to the carboxyl group is achieved via controlled oxidation or nucleophilic substitution reactions.

Hydroxylation via Oxidation of 2-(3,3-Difluorocyclobutyl)acetic Acid Derivatives

Oxidative methods using reagents such as hydrogen peroxide in the presence of catalysts (e.g., methyltrioxorhenium(VII)) have been reported for similar hydroxyacid derivatives. These methods can introduce the hydroxy group at the alpha position with moderate yields under mild conditions.

Use of Glycolic Acid and Difluorocyclobutyl Precursors in Condensation Reactions

Condensation reactions between glycolic acid and difluorocyclobutyl halides or boronic acid derivatives under basic conditions (e.g., potassium carbonate or sodium carbonate) and in suitable solvents (e.g., dimethyl sulfoxide, water) have been employed to form the target hydroxy acid. The reaction often requires stirring and controlled heating to moderate temperatures (e.g., 60-170 °C) to achieve optimal yields.

Experimental Conditions and Yields

The following table summarizes typical reaction conditions and yields reported in the literature and chemical supplier data for related compounds and analogous hydroxy acids:

Mechanistic Insights

- The hydroxylation step involves nucleophilic attack or oxidation at the alpha carbon adjacent to the carboxyl group, often facilitated by transition metal catalysts or peroxides.

- The difluorocyclobutyl group is introduced either by direct substitution on a preformed hydroxyacetic acid or by coupling reactions using boronic acid or halide intermediates.

- Basic conditions (e.g., potassium hydroxide or sodium carbonate) are essential to deprotonate the acid and facilitate nucleophilic substitution or coupling reactions.

- Solvent choice affects reaction rates and yields, with polar aprotic solvents like dimethyl sulfoxide commonly preferred for coupling steps.

Summary of Research Discoveries and Source Diversity

- Patent literature (e.g., WO2019081637A1) describes carbonyl pyridine derivatives and related fluorinated compounds, providing synthetic methodologies involving sodium carbonate and stirring methods.

- Chemical supplier data (Ambeed) for 2-(3,3-Difluorocyclobutyl)acetic acid includes structural information, NMR, and synthesis pathways, indicating the availability of intermediates and analytical characterization.

- Research articles on hydroxyacetic acid derivatives provide experimental procedures for hydroxylation and coupling under various conditions, with yields ranging from 19% to 62%, depending on reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclobutyl derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid with structurally or functionally related compounds:

Biological Activity

2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.

The molecular formula of 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid is C5H8F2O3. Its structure includes a cyclobutane ring substituted with two fluorine atoms and a hydroxyl group attached to the acetic acid moiety. This unique structure may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C5H8F2O3 |

| Molecular Weight | 162.12 g/mol |

| IUPAC Name | 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid |

Biological Activities

Research into the biological activities of 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid has indicated several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Anticancer Potential : Investigations into the cytotoxic effects of this compound have shown promise in inhibiting the proliferation of cancer cell lines. The mechanism may involve inducing apoptosis or cell cycle arrest in tumor cells.

- Anti-inflammatory Effects : There is emerging evidence that 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid can modulate inflammatory pathways, potentially reducing inflammation in various models.

The mechanism by which 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid exerts its biological effects is not fully understood but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes or signal transduction pathways.

- Receptor Interaction : It may bind to specific receptors, altering cellular responses and influencing gene expression related to growth and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydroxy acids, including derivatives similar to 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Against Cancer Cell Lines : In vitro assays demonstrated that treatment with 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid resulted in a dose-dependent decrease in cell viability in human colorectal adenocarcinoma cells. This effect was attributed to the induction of apoptosis, as evidenced by increased levels of caspase-3 activity .

Q & A

Q. What are the common synthetic routes for 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid in laboratory settings?

The compound is synthesized via multi-step reactions starting with 3,3-difluorocyclobutanone. Key steps include condensation with glycine derivatives under controlled pH (6–8) and temperature (25–60°C), followed by oxidation or reduction using reagents like KMnO₄ (for ketone formation) or LiAlH₄ (for alcohol reduction). Solvents such as dichloromethane or THF are critical for stabilizing intermediates. Reaction yields (typically 60–75%) depend on precise stoichiometric ratios and catalyst selection (e.g., Pd/C for hydrogenation) .

Q. How does the fluorinated cyclobutyl moiety influence the compound's physicochemical properties?

The 3,3-difluorocyclobutyl group introduces steric strain (due to the cyclobutane ring) and electronic effects (via fluorine's electronegativity). This increases metabolic stability (e.g., resistance to cytochrome P450 oxidation) and enhances lipophilicity (logP ≈ 1.2), improving membrane permeability. Fluorine atoms also reduce basicity of adjacent functional groups, affecting hydrogen-bonding interactions in biological systems .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- NMR spectroscopy : ¹⁹F NMR (δ ≈ -120 to -140 ppm) confirms fluorine substitution patterns.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (150.12 g/mol) and fragmentation pathways.

- X-ray crystallography : Resolves stereochemical configurations (e.g., R/S assignments at the hydroxyacetic acid moiety).

- HPLC : Purity assessment (>95% via C18 reverse-phase columns) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives?

Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or enantiopure starting materials. For example, kinetic resolution using lipases (e.g., CAL-B) achieves >90% enantiomeric excess (ee) in esterification reactions. Low-temperature conditions (-20°C) and polar aprotic solvents (e.g., DMF) suppress racemization .

Q. What strategies address contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell type, IC₅₀ protocols). Mitigation strategies include:

- Standardized bioassays : Use isogenic cell lines (e.g., HEK293T) and consistent ATP levels in kinase inhibition studies.

- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .

Q. How can computational methods optimize reaction conditions for novel derivatives?

Density functional theory (DFT) predicts transition states for cyclobutane ring-opening reactions, guiding solvent selection (e.g., acetonitrile for SN2 pathways). Machine learning models (e.g., Bayesian optimization) prioritize reagent combinations (e.g., EDCI/HOBt for amide couplings) to maximize yields. Molecular dynamics simulations model solvation effects on reaction kinetics .

Q. What experimental designs validate the compound's mechanism of action in enzyme inhibition?

- Competitive inhibition assays : Vary substrate concentrations (0.1–10 mM) with fixed inhibitor doses.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., IDH1 mutants) to identify binding motifs.

- Isotope tracing : Use ¹³C-labeled derivatives to track metabolic flux in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.